1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester is a complex organic compound with significant implications in medicinal chemistry. Its chemical structure is denoted by the CAS number 1620056-83-8 and has a molecular formula of with a molecular weight of approximately 282.17 g/mol. This compound is recognized for its role as an intermediate in the synthesis of Lenacapavir, an antiviral medication used in the treatment of HIV.
The compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities. Specifically, it serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting viral infections. The compound's structural features include a cyclopropane ring fused to a cyclopentane and pyrazole moieties, contributing to its unique reactivity and biological properties.
The synthesis of 1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid typically involves several key steps:
Technical details regarding specific reagents and conditions vary but generally involve controlled temperatures and specific atmospheric conditions to facilitate efficient reactions while minimizing side products.
The molecular structure of 1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid features:
The compound has notable stereochemistry denoted as (3bS,4aR), indicating specific spatial arrangements that are crucial for its activity. The compound is characterized as an off-white solid with a minimum purity of 98% as determined by high-performance liquid chromatography (HPLC).
Technical details include reaction conditions such as pH levels, temperature control, and solvent choice that influence yield and selectivity.
The mechanism through which 1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid exerts its biological effects primarily involves inhibition of viral replication pathways. This compound acts as an intermediate in the synthesis of Lenacapavir, which binds to HIV capsid proteins, disrupting viral assembly and replication processes.
Lenacapavir's mechanism has been shown to effectively inhibit HIV replication in vitro and in vivo models, demonstrating potent antiviral activity against drug-resistant strains.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm structural integrity and purity.
This compound finds significant applications in scientific research and pharmaceutical development:
CAS No.: 10248-74-5
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3
CAS No.: 51749-36-1